molecular formula C13H15F4NO B8123408 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

Cat. No.: B8123408
M. Wt: 277.26 g/mol
InChI Key: QIAMGCITXSLJCM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a complex organic compound characterized by the presence of a piperidine ring attached to a phenoxymethyl group, which is further substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine typically involves multiple steps, starting with the preparation of the phenoxymethyl intermediate. This intermediate is synthesized by reacting 4-fluoro-2-trifluoromethyl-phenol with an appropriate alkylating agent under basic conditions. The resulting phenoxymethyl compound is then reacted with piperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is unique due to the combination of its piperidine ring and the specific substitution pattern on the phenoxymethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-10-3-4-12(11(6-10)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAMGCITXSLJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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